Head-to-Head Cytotoxicity: Bouvardin vs. Deoxybouvardin in Astrocytoma Cells
In a direct comparative cytotoxicity screen against human astrocytoma cells, deoxybouvardin exhibited a GI50 of 28.5 nM, while bouvardin showed a GI50 of 41 nM [1]. This represents a 1.44-fold difference in potency, indicating that the 6-hydroxyl group present in bouvardin (absent in deoxybouvardin) modestly reduces but does not abolish cytotoxic activity. Both compounds were substantially more potent than camptothecin (GI50 242 nM) and topotecan (GI50 866 nM) in the same assay system [1].
| Evidence Dimension | Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | Deoxybouvardin: 28.5 nM; Camptothecin: 242 nM |
| Quantified Difference | Deoxybouvardin is 1.44-fold more potent than bouvardin; bouvardin is 5.9-fold more potent than camptothecin |
| Conditions | Human astrocytoma cells; 5-day drug exposure; GI50 determination |
Why This Matters
This direct comparison enables researchers to select bouvardin over deoxybouvardin when reduced potency is acceptable in exchange for the distinct 6-hydroxyl pharmacophore required for downstream derivatization or structure-activity relationship studies.
- [1] Warren HS, et al. Table 1: GI50 Values of Cytotoxic Compounds. PMC2693415. Deoxybouvardin: 28.5 nM; Bouvardin: 41 nM; Camptothecin: 242 nM. View Source
